5-Ethoxybenzo[d]thiazol-2-amine
Description
Historical Context and Evolution of Benzothiazole (B30560) Research
The journey into benzothiazole chemistry began in the late 19th century, with early investigations laying the groundwork for understanding their fundamental structure and reactivity. The work of August Wilhelm von Hofmann on organic bases, including aniline (B41778), was pivotal in the broader field of aromatic chemistry and provided foundational knowledge for the synthesis of more complex heterocyclic systems. asm.org Over the decades, research has evolved from basic synthesis and characterization to the exploration of benzothiazoles as "privileged scaffolds" in medicinal chemistry. This evolution has been driven by the discovery of their wide-ranging biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.netnih.gov The development of advanced analytical techniques and synthetic methodologies has further accelerated the exploration of novel benzothiazole derivatives.
Heterocyclic Scaffolds in Modern Chemical Research
Heterocyclic compounds are integral to modern chemical and pharmaceutical research, with over 85% of all biologically active chemical entities containing a heterocyclic ring. bldpharm.com Their prevalence stems from the ability of heteroatoms (such as nitrogen, sulfur, and oxygen) to impart unique physicochemical properties, including polarity, solubility, and hydrogen bonding capacity. bldpharm.commdpi.com These properties are crucial for modulating a molecule's interaction with biological targets. mdpi.com Benzothiazoles, in particular, are considered privileged scaffolds because their rigid bicyclic structure provides a defined three-dimensional arrangement for substituent groups, facilitating targeted drug design. researchgate.netnih.gov The amenability of the benzothiazole core to chemical modification allows for the creation of large libraries of compounds for screening and the optimization of biological activity. rsc.org
Structural Attributes and Foundational Reactivity of 5-Ethoxybenzo[d]thiazol-2-amine
This compound is a distinct member of the benzothiazole family, characterized by an ethoxy group at the 5-position and an amine group at the 2-position of the benzothiazole core. These substitutions significantly influence the molecule's electronic properties and reactivity. The electron-donating nature of the ethoxy group can affect the electron density of the aromatic ring system, while the 2-amino group is a key site for further chemical transformations.
Common synthetic routes to 2-aminobenzothiazoles often involve the reaction of a substituted aniline with a source of thiocyanate (B1210189), followed by cyclization. For this compound, this would typically involve p-phenetidine (B124905) (4-ethoxyaniline) as a starting material. The 2-amino group exhibits characteristic nucleophilic reactivity, allowing for the introduction of a wide array of substituents through reactions such as acylation, alkylation, and the formation of Schiff bases. nih.gov This foundational reactivity is crucial for the synthesis of diverse derivatives for further study.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 70066-70-5 |
| Molecular Formula | C₉H₁₀N₂OS |
| Molecular Weight | 194.25 g/mol |
| Appearance | Solid |
| Purity | Typically >97% |
This table is generated based on data from commercial suppliers and chemical databases.
Overview of Research Trajectories for this compound and Related Compounds
Research involving this compound and its analogues has primarily been driven by the quest for new therapeutic agents. The presence of the 2-amino and 5-ethoxy groups provides opportunities to fine-tune the molecule's biological activity. While specific research on this compound is not as extensive as for some other benzothiazole derivatives, the known biological activities of closely related compounds suggest potential avenues of investigation.
For instance, studies on various 2-aminobenzothiazole (B30445) derivatives have revealed potent anticancer and anti-inflammatory activities. researchgate.netrsc.org The substitution pattern on the benzothiazole ring is known to be a critical determinant of biological efficacy. Research has shown that modifications at the 2-amino position and on the benzene (B151609) ring can lead to compounds with selective and potent inhibitory effects on various enzymes and receptors involved in disease processes. researchgate.net The exploration of derivatives of this compound is a logical extension of this research, aiming to discover novel compounds with improved pharmacological profiles. The synthesis of new derivatives through the reactions mentioned in the previous section is a key strategy in this endeavor.
Direct Synthetic Pathways to this compound
The synthesis of 2-aminobenzothiazoles can be broadly categorized into methods that construct the thiazole (B1198619) ring onto a pre-existing benzene derivative.
Cyclocondensation Approaches, including reactions of 4-ethoxy-2-aminothiophenol with cyanogen (B1215507) bromide.
A primary and classical method for the synthesis of 2-aminobenzothiazoles involves the cyclocondensation of a suitably substituted 2-aminothiophenol. For the specific synthesis of this compound, the key precursor would be 4-ethoxy-2-aminothiophenol. The reaction with cyanogen bromide (BrCN) provides a direct route to the desired product.
In this reaction, the nucleophilic sulfur of the thiophenol attacks one of the electrophilic carbons of cyanogen bromide, while the amino group attacks the other, leading to cyclization and the formation of the 2-aminobenzothiazole ring system. This method is efficient for creating the core structure.
Alternative Synthetic Routes and Methodological Innovations
While the use of 2-aminothiophenols is common, alternative pathways starting from more readily available materials have been developed. A widely used method is the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent, typically a halogen like bromine. stackexchange.comrjpbcs.com
For the synthesis of this compound, the starting material would be 4-ethoxyaniline. The proposed mechanism involves the initial formation of a p-ethoxyphenylthiourea intermediate, or the thiocyanation of the aniline at the position ortho to the amino group. stackexchange.com Subsequent intramolecular cyclization, promoted by the oxidizing agent, yields the final 2-aminobenzothiazole product. rjpbcs.com This approach avoids the often-challenging synthesis of substituted 2-aminothiophenols.
Various modifications of this method exist, employing different catalysts or reaction conditions to improve yields and simplify procedures. For instance, the use of sulfuryl chloride or other catalysts has been reported for similar transformations. orgsyn.org Solid-phase synthesis protocols have also been developed, allowing for the generation of libraries of 2-aminobenzothiazole derivatives. nih.gov
Derivatization Strategies and Analogue Synthesis Based on this compound Scaffold
The 2-amino group and the benzothiazole ring of this compound offer multiple sites for chemical modification, enabling the synthesis of a vast array of derivatives.
Formation of Schiff Bases and Imines from the Amine Moiety
The primary amine at the C-2 position is a versatile handle for derivatization. One of the most common transformations is its condensation with aldehydes or ketones to form Schiff bases or imines. excli.de This reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
A wide variety of aromatic and heteroaromatic aldehydes can be used in this reaction, leading to a diverse library of compounds. The resulting imine (-N=CH-) linkage is a key structural motif in many biologically active molecules.
Table 1: Examples of Schiff Base Synthesis from 2-Aminobenzothiazole Derivatives
| Aldehyde Reactant | Product Name | Reference |
|---|---|---|
| 4-bromo-2-hydroxybenzaldehyde | 5-bromo-2-(((6-ethoxybenzo[d]thiazol-2-yl)imino)methyl)phenol | nih.gov |
| 2-chlorobenzaldehyde | N-(2-chlorobenzylidene)-6-ethoxybenzo[d]thiazol-2-amine | nih.gov |
| Substituted benzaldehydes | (E)-N-(substituted-benzylidene)-6-methoxybenzo[d]thiazol-2-amine | researchgate.net |
| Higher hetero aldehydes | Schiff bases of 2-amino benzo[d]thiazole | researchgate.net |
Note: The examples in the table use 2-aminobenzothiazole derivatives with different substitution patterns, but the general synthetic principle is directly applicable to this compound.
Sulfonamide Derivative Synthesis
The nucleophilic 2-amino group can also react with sulfonyl chlorides to form sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component of many therapeutic agents. The synthesis involves the reaction of this compound with an appropriately substituted sulfonyl chloride (R-SO₂Cl), typically in the presence of a base like pyridine (B92270) or sodium carbonate to neutralize the HCl byproduct. nih.govthieme-connect.de
This method allows for the introduction of a wide variety of aryl or alkyl groups (R) onto the sulfonamide nitrogen, enabling fine-tuning of the molecule's physicochemical and biological properties. Several studies have reported the synthesis of sulfonamide derivatives from 2-aminothiazole or 2-aminobenzothiazole scaffolds, highlighting the general applicability of this synthetic transformation. researchgate.netresearchgate.netnih.govthieme-connect.de
Functionalization of the Benzothiazole Ring System
Beyond derivatization of the amino group, the benzothiazole ring itself can be functionalized. Benzothiazoles can undergo electrophilic substitution reactions, although the reactivity of the benzene portion of the ring is influenced by the fused thiazole ring. rsc.orgwisdomlib.org The positions available for substitution on the this compound ring are C4, C6, and C7. The directing effects of the ethoxy and amino-thiazole groups will influence the regioselectivity of these reactions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wisdomlib.org
Furthermore, modern cross-coupling methodologies can be applied to introduce new carbon-carbon or carbon-heteroatom bonds. For example, if a bromo or iodo substituent is present on the benzothiazole ring, it can participate in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings, significantly expanding the accessible chemical space.
An exploration into the chemical intricacies of this compound reveals a landscape rich with synthetic potential and complex reaction dynamics. This article delves into specific advanced chemical transformations and the underlying mechanistic principles that govern the synthesis and derivatization of this important heterocyclic scaffold.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethoxy-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-2-12-6-3-4-8-7(5-6)11-9(10)13-8/h3-5H,2H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJJTXUPEWJFRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356294 | |
| Record name | 5-ethoxy-benzothiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70066-70-5 | |
| Record name | 5-ethoxy-benzothiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Computational and Theoretical Investigations of 5 Ethoxybenzo D Thiazol 2 Amine and Its Analogues
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of benzothiazole (B30560) derivatives. scirp.orgmdpi.com By calculating the electron density, DFT methods can accurately predict molecular geometries, vibrational frequencies, and a host of electronic parameters that govern the chemical behavior of these compounds. mdpi.com Research on benzothiazole analogues often employs hybrid functionals like B3LYP with various basis sets, such as 6-311G(d,p), to achieve a balance between computational cost and accuracy. mdpi.comnih.gov These calculations are fundamental to understanding the intrinsic properties of the molecules, which in turn dictate their biological activity.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity and kinetic stability of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. mdpi.comrsc.org The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing molecular reactivity; a smaller gap suggests higher reactivity and lower kinetic stability, as electrons can be more easily excited to a higher energy state. mdpi.com
In studies of benzothiazole derivatives, FMO analysis reveals how different substituents on the benzothiazole core influence the electronic distribution and reactivity. For instance, the introduction of strongly electron-withdrawing groups, such as trifluoromethyl (CF3), has been shown to lower the HOMO-LUMO energy gap, thereby increasing the molecule's reactivity. mdpi.com Conversely, unsubstituted analogues tend to have larger energy gaps, indicating greater stability. mdpi.com The distribution of these orbitals across the molecule can predict sites susceptible to metabolic activation, as seen in antitumor 2-(4-aminophenyl)benzothiazoles where FMO analysis successfully predicted their bioactivation by cytochrome P450 enzymes. rsc.org
Table 1: Frontier Molecular Orbital Energies for a Series of Benzothiazole Analogues Note: This table presents representative data for benzothiazole derivatives as found in the literature to illustrate the concepts. Specific values for 5-Ethoxybenzo[d]thiazol-2-amine would require dedicated calculations.
| Compound Analogue | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
| Analogue 1 | Unsubstituted | -6.21 | -1.48 | 4.73 | mdpi.com |
| Analogue 2 | 3,5-di(CF3) | -6.65 | -2.19 | 4.46 | mdpi.com |
| Analogue 3 | 2-SCH3 | -5.79 | -1.25 | 4.54 | scirp.org |
| Analogue 4 | 2-NH2 | -5.69 | -1.13 | 4.56 | scirp.org |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays different potential values on the electron density surface, typically using a color spectrum where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green areas represent neutral potential.
For benzothiazole derivatives, MEP analysis helps identify the most reactive sites. scirp.org The nitrogen atom of the thiazole (B1198619) ring and any oxygen atoms in substituents (like the ethoxy group in this compound) typically show negative potential, making them likely sites for hydrogen bonding and interactions with electrophiles. nih.govresearchgate.net The hydrogen atoms of the amine group, in contrast, exhibit positive potential, marking them as hydrogen bond donor sites. nih.gov This information is instrumental in understanding intermolecular interactions, such as those between a drug molecule and its biological target. scispace.com
From the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to build Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netresearchgate.net These descriptors quantify various electronic properties and are used to predict the biological activity of new compounds. Key descriptors include:
Ionization Potential (I): Approximated as -E(HOMO).
Electron Affinity (A): Approximated as -E(LUMO).
Electronegativity (χ): A measure of an atom's ability to attract electrons, calculated as (I+A)/2. scirp.org
Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I-A)/2. scirp.org
Chemical Softness (S): The reciprocal of hardness (1/η), indicating higher reactivity. scirp.org
Electrophilicity Index (ω): A measure of electrophilic power, calculated as μ²/2η (where μ is the chemical potential, -χ). scirp.org
QSAR studies on benzothiazole derivatives have successfully used these descriptors, along with others like dipole moment and polarizability, to create predictive models for activities such as cytotoxicity. researchgate.netchula.ac.th For example, studies have shown that descriptors related to hydrophilicity and electronic properties are significant contributors to the anticancer potential of benzothiazole molecules. chula.ac.th These models provide a rational basis for designing new analogues with enhanced activity.
Table 2: Calculated Quantum Chemical Descriptors for Benzothiazole Analogues Note: This table is illustrative of data derived from computational studies on benzothiazole derivatives.
| Compound Analogue | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Electronegativity (χ) (eV) | Electrophilicity (ω) (eV) | Source |
| BTH | 4.11 | 0.24 | 4.11 | 2.05 | scirp.org |
| 2-NH2_BTH | 2.28 | 0.44 | 3.41 | 2.55 | scirp.org |
| 2-SCH3_BTH | 2.27 | 0.44 | 3.52 | 2.73 | scirp.org |
Molecular Docking and Simulation Studies of Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. dergipark.org.trbiointerfaceresearch.com This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor binding.
For this compound and its analogues, docking studies have been crucial in evaluating their potential as inhibitors of various enzymes implicated in diseases like cancer and inflammation. The binding affinity, often expressed as a docking score or free energy of binding (in kcal/mol), quantifies the strength of the interaction. A more negative score typically indicates a stronger, more favorable binding. nih.gov
Recent research has explored the docking of benzo[d]thiazol-2-amine derivatives against the Human Epidermal Growth Factor Receptor (HER) enzyme, a key target in cancer therapy. nih.govresearchgate.net These studies have shown that specific derivatives can achieve high binding affinities, with docking scores reaching as low as -10.4 kcal/mol, suggesting they could be potent inhibitors. nih.gov
Similarly, the anti-inflammatory potential of benzothiazole derivatives has been investigated by docking them into the active sites of cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzymes. mdpi.comnih.gov The results help in predicting the inhibitory activity and selectivity of the compounds. For example, docking studies have been used to rationalize the potent and selective COX-2 inhibition observed for certain thiazole and benzothiophene (B83047) derivatives, which is a desirable trait for anti-inflammatory drugs with reduced side effects. mdpi.comnih.govnih.gov
Table 3: Representative Docking Scores of Benzothiazole Analogues with Various Enzymes
| Compound Analogue | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Source |
| Benzo[d]thiazol-2-amine deriv. 1 | HER Enzyme | -9.8 | Not specified | nih.gov |
| Benzo[d]thiazol-2-amine deriv. 2 | HER Enzyme | -10.4 | Not specified | nih.gov |
| Thiazole Analogue A3 | COX-2 | Not specified (High affinity) | Not specified | mdpi.com |
| Benzothiophene Analogue 4e | COX-2 | Not specified (High affinity) | Not specified | nih.gov |
| Benzothiazole-AC | Dehaloperoxidase | -6.2 | K58, L62, V59 | bpasjournals.com |
Beyond just predicting binding affinity, docking studies provide a detailed, three-dimensional view of how a ligand fits into the binding pocket of a receptor. bpasjournals.com This includes the ligand's conformation (its spatial arrangement) and its specific interactions with amino acid residues in the active site, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com
For benzothiazole derivatives, elucidating the binding mode is critical for understanding their mechanism of action. nih.gov Studies have shown that the benzothiazole ring can engage in hydrophobic and stacking interactions with aromatic residues like tryptophan in a protein's binding site. mdpi.com The amine and ethoxy groups of this compound would be expected to form key hydrogen bonds with polar residues, anchoring the ligand in the active site. bpasjournals.com
For instance, in docking studies with the HER enzyme, specific derivatives of benzo[d]thiazol-2-amine were found to form hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.gov Similarly, the binding mode of COX inhibitors is often characterized by the insertion of a part of the molecule into a hydrophobic channel within the enzyme, with specific groups forming hydrogen bonds with key residues like Ser530 and Tyr385. Understanding these precise interactions allows for the rational design of modifications to the ligand structure to improve binding affinity and selectivity.
DNA Interaction Modeling
Computational modeling techniques, particularly molecular docking, have been instrumental in elucidating the potential interactions between benzothiazole derivatives and DNA. These studies provide insights into the binding modes and affinities, which are crucial for understanding their mechanisms of action at a molecular level.
Recent research has explored the drug-like characteristics and biological activities of newly synthesized benzo[d]thiazol-2-amine derivatives, including their interactions with DNA. nih.gov Molecular docking simulations using tools like AutoDock Vina have been employed to predict the binding affinity and interaction patterns of these compounds within the DNA grooves. nih.gov The analysis focuses on identifying key interactions such as hydrogen bonding and hydrophobic contacts that stabilize the ligand-DNA complex. nih.gov
For instance, studies on certain benzo[d]thiazol-2-amine derivatives have revealed their potential to interact effectively with DNA. nih.gov The specific conformations and structural features of these molecules, such as the presence of various functional groups within their multi-ring structures, are thought to contribute significantly to their binding affinities. nih.gov While specific data for this compound is not explicitly detailed in the provided search results, the general principles derived from its analogues suggest that the ethoxy group at the 5-position would influence its electronic and steric properties, thereby affecting its DNA binding profile.
The insights gained from these computational models are valuable for the rational design of new benzothiazole-based compounds with enhanced DNA interaction capabilities, which is a key aspect in the development of certain therapeutic agents. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools used in drug design to correlate the chemical structure of compounds with their biological activities or physicochemical properties. allsubjectjournal.com These models are essential for understanding the structural requirements for a desired biological response and for predicting the activity of novel compounds. allsubjectjournal.compnrjournal.com
Development of 2D and 3D QSAR Models
Both 2D and 3D QSAR models have been extensively developed for various series of benzothiazole derivatives to understand their diverse biological activities.
2D-QSAR: These models utilize 2D structural descriptors to establish a mathematical relationship between the structure and activity. For example, a 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors used multiple linear regression (MLR) to develop a model with a good correlation coefficient. laccei.orgresearchgate.net The process typically involves drawing the 2D structures of the compounds, calculating various molecular descriptors, and then using statistical methods like MLR to build the QSAR equation. laccei.org
3D-QSAR: These models consider the three-dimensional conformation of molecules, providing a more detailed understanding of the steric and electrostatic interactions with the biological target. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed. ijpsr.comustc.edu.cn For instance, 3D-QSAR studies on benzothiazole derivatives as p56lck inhibitors and anticancer agents have yielded models with high predictive ability, as indicated by their statistical parameters like q² (cross-validated correlation coefficient) and r² (non-cross-validated correlation coefficient). ijpsr.comustc.edu.cn The development of a 3D-QSAR model involves aligning the molecules, calculating steric and electrostatic fields, and then using Partial Least Squares (PLS) analysis to derive the model. ustc.edu.cn
A study on 6-hydroxybenzothiazole-2-carboxamides as monoamine oxidase B (MAO-B) inhibitors developed a 3D-QSAR model with good predictive ability, indicated by a q² value of 0.569 and an r² value of 0.915. nih.gov Similarly, a 3D-QSAR study on benzothiazole derivatives as anticancer agents resulted in a CoMFA model with a cross-validation coefficient of 0.642 and a conventional correlation coefficient of 0.976. ustc.edu.cn
The statistical quality of these models is rigorously assessed through internal and external validation techniques to ensure their robustness and predictive power. pnrjournal.comnih.gov
Identification of Key Molecular Descriptors Influencing Activity/Property
A crucial outcome of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity or property of interest. These descriptors can be topological, electronic, steric, or thermodynamic in nature.
In various QSAR studies on benzothiazole derivatives, several key descriptors have been identified:
Topological and Spatial Descriptors: QSAR models for benzazoles have highlighted the importance of descriptors related to the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes. nih.gov For instance, the Geary 2D autocorrelation descriptor GATS4p, which reflects the distribution of polarizability, has been shown to be significant. mdpi.com
Electronic Descriptors: The electronic properties of substituents play a vital role. For example, the presence of an electron-withdrawing group can increase the positive charges on certain atoms, leading to improved activity. ustc.edu.cn
Thermodynamic Descriptors: While not explicitly detailed for this compound in the provided results, thermodynamic descriptors are generally important in QSAR models.
Steric Descriptors: The volume and shape of substituents are also critical. Selecting a substituent with an appropriate volume can be advantageous for improving activity. ustc.edu.cn
A 2D-QSAR study on thiazole derivatives identified several descriptors, including Centered Broto-Moreau autocorrelation descriptors (AATSC) and Geary autocorrelation descriptors (GATS), as being influential on their inhibitory activity. laccei.org
The following table summarizes some key molecular descriptors and their influence on the activity of benzothiazole analogues, as identified in various QSAR studies.
| Descriptor Type | Example Descriptor | Influence on Activity/Property | Reference |
| Topological | GATS4p (Geary 2D autocorrelations) | Reflects the level of independence of polarizability of one atom from others in the molecule. | mdpi.com |
| Electronic | Electrostatic Field (in CoMFA) | Electron-withdrawing groups can increase positive charges and enhance activity. | ustc.edu.cn |
| Spatial/Steric | Steric Field (in CoMFA) | The volume of substituents can be optimized to improve activity. | ustc.edu.cn |
| Autocorrelation | AATSC4c, AATSC8c, AATSC1p | Associated with the distribution of charges and polarizability, influencing inhibitory activity. | laccei.org |
Table 1: Key Molecular Descriptors from QSAR Studies of Benzothiazole Analogues
Predictive Applications in Chemical Design
A primary application of robust QSAR models is their use in the predictive design of new chemical entities with enhanced biological activity and desirable properties. mdpi.com By understanding the relationship between molecular structure and activity, chemists can rationally design new analogues with a higher probability of success, thereby saving time and resources in the drug discovery process. pnrjournal.commdpi.com
The predictive power of QSAR models allows for the in silico screening of virtual libraries of compounds before their actual synthesis. mdpi.com For example, a validated QSAR model for anthelmintic benzothiazole derivatives can be used to predict the activity of new, unsynthesized compounds, guiding the selection of the most promising candidates for synthesis and further testing. allsubjectjournal.com
In the context of this compound, a predictive QSAR model could be used to:
Guide Lead Optimization: Suggest modifications to the this compound scaffold that are likely to improve its desired biological activity. For instance, if the model indicates that a bulkier group at a specific position is beneficial, new analogues with such features can be designed.
Prioritize Synthetic Targets: From a list of potential new analogues, the QSAR model can predict their activities, allowing chemists to prioritize the synthesis of compounds with the highest predicted potency.
Expand Chemical Space: The insights from the model can help in exploring new areas of chemical space around the benzothiazole core, leading to the discovery of novel and more effective compounds. youtube.com
For instance, based on a 3D-QSAR model for 6-hydroxybenzothiazole-2-carboxamides, a series of new derivatives were designed, and their IC₅₀ values were predicted. nih.gov The compound with the highest predicted activity was then synthesized and tested, demonstrating the practical utility of the model in guiding chemical design. nih.gov
The use of predictive QSAR models represents a key strategy in modern drug discovery, enabling a more focused and efficient approach to the development of new therapeutic agents based on the this compound scaffold and its analogues.
Mechanistic Investigations and Functional Applications of 5 Ethoxybenzo D Thiazol 2 Amine Derivatives Excluding Clinical Applications
Corrosion Inhibition Mechanisms and Adsorption Phenomena
The application of benzothiazole (B30560) derivatives as corrosion inhibitors for metals, particularly mild steel in acidic environments, is a well-established practice. The inhibitory action is primarily attributed to the adsorption of the organic molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.
The fundamental mechanism of corrosion inhibition by benzothiazole derivatives involves their adsorption onto the metal surface, a process extensively studied using electrochemical techniques. These molecules can displace pre-existing water molecules from the metal surface, reducing the local dielectric constant and increasing the thickness of the electrochemical double layer. researchgate.net The adsorption process effectively blocks the active sites on the metal where corrosion reactions would otherwise occur. researchgate.net This phenomenon is governed by the chemical structure of the inhibitor, which contains heteroatoms like nitrogen and sulfur, along with a planar, delocalized π-electron system. researchgate.net These features facilitate strong coordinate bonding with the vacant d-orbitals of the metal atoms, leading to the formation of a stable, protective film. researchgate.netresearchgate.net The adsorption can be influenced by the inhibitor's concentration and the nature of the corrosive environment. researchgate.net
The inhibitory efficiency of benzothiazole compounds is intrinsically linked to their molecular structure. The presence of substituents on the benzothiazole framework can significantly alter their performance. researchgate.net A key factor is the electronic nature of the substituent. Electron-donating groups, such as an amino (-NH2) or an ethoxy (-OC2H5) group, increase the electron density on the benzothiazole ring system. researchgate.netresearchgate.net This enhanced electron density strengthens the coordinate bond between the inhibitor molecule and the metal surface, leading to more robust adsorption and consequently, higher corrosion inhibition efficiency. researchgate.net Conversely, electron-withdrawing groups tend to decrease inhibitory performance. researchgate.net
Therefore, the 5-ethoxy group in 5-Ethoxybenzo[d]thiazol-2-amine is expected to enhance its corrosion inhibition potential compared to the unsubstituted 2-aminobenzothiazole (B30445). The ethoxy group donates electrons to the aromatic ring, which increases the molecule's ability to adsorb effectively onto the metal surface and form a more resilient protective layer. researchgate.netresearchgate.net
In Vitro Antimicrobial and Antifungal Activity Studies of Derivatized Compounds
Derivatives of this compound have demonstrated significant potential as antimicrobial and antifungal agents. Their activity stems from the ability of the benzothiazole scaffold and its appended functional groups to interfere with essential life processes in microorganisms.
The antimicrobial action of benzothiazole derivatives is multifaceted, often involving the inhibition of critical microbial enzymes. nih.govresearchgate.net By targeting these enzymes, the compounds disrupt vital metabolic and cellular pathways necessary for microbial survival. Key enzymatic targets include:
DNA Gyrase and Topoisomerase IV: These enzymes are essential for DNA replication, recombination, and repair in bacteria. Benzothiazole derivatives, particularly those with substitutions at the C5 position, have been identified as potent inhibitors of DNA gyrase B (GyrB), leading to broad-spectrum antibacterial activity against ESKAPE pathogens. nih.gov
Dihydropteroate Synthase (DHPS) and Dihydrofolate Reductase (DHFR): These enzymes are crucial for the synthesis of folic acid, a precursor required for nucleotide synthesis. Inhibition of DHPS or DHFR by benzothiazole-sulfonamide hybrids blocks this pathway, halting bacterial growth. nih.govmdpi.comnih.gov
Other Enzymatic Targets: Benzothiazoles have been shown to inhibit a wide array of other enzymes, including dihydroorotase, peptide deformylase, and MurB (uridine diphosphate-N-acetyl enolpyruvyl glucosamine (B1671600) reductase), which are involved in pyrimidine (B1678525) biosynthesis, protein synthesis, and cell wall formation, respectively. nih.govresearchgate.net
Membrane Perturbation: Some derivatives are believed to exert their effect by disrupting the integrity of the microbial cell membrane, leading to leakage of intracellular components and cell death. rsc.orgscilit.com
Derivatives of this compound and related substituted benzothiazoles have been tested against a wide range of pathogenic microbes, demonstrating a broad spectrum of activity.
Antibacterial Activity: These compounds are active against both Gram-positive and Gram-negative bacteria. Schiff bases derived from 6-ethoxy-1,3-benzothiazol-2-amine have shown notable activity. researchgate.net Derivatives with substitutions at the C5 and C6 positions of the benzothiazole ring are crucial for activity against both bacterial types. rsc.org The introduction of electron-donating groups like methoxy (B1213986) has been found to enhance antibacterial efficacy. rsc.org
Table 1: Antibacterial Activity of Selected Benzothiazole Derivatives
| Compound/Derivative Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference(s) |
| Schiff's Bases of 6-Ethoxy-1,3-benzothiazol-2-amine | Staphylococcus aureus | Escherichia coli, Pseudomonas aeruginosa | researchgate.net |
| 5-Substituted 2-Aminobenzothiazoles | Staphylococcus aureus | Escherichia coli, Acinetobacter baumannii, Pseudomonas aeruginosa, Klebsiella pneumoniae | nih.gov |
| Benzothiazole-amide Hybrids | Staphylococcus aureus | Escherichia coli, Klebsiella pneumoniae | rsc.org |
| Benzothiazole-Sulfonamide Derivatives | Staphylococcus aureus | Escherichia coli, Pseudomonas aeruginosa | mdpi.comajrconline.org |
| Benzothiazolyl-Thiazolidinone Derivatives | Staphylococcus aureus, Listeria monocytogenes | Escherichia coli, Pseudomonas aeruginosa | nih.gov |
Antifungal Activity: The antifungal properties of benzothiazole derivatives are also significant. They have been shown to be effective against various yeast and mold species. The mechanism can involve the inhibition of germ-tube formation and mycelial growth in Candida albicans. nih.gov Activity against Aspergillus species is also well-documented.
Table 2: Antifungal Activity of Selected Benzothiazole Derivatives
| Compound/Derivative Class | Candida albicans | Aspergillus flavus | Aspergillus niger | Reference(s) |
| Schiff's Bases of 6-Ethoxy-1,3-benzothiazol-2-amine | Yes | Not Specified | Not Specified | researchgate.net |
| Benzothiazole-Sulfonamide Derivatives | Yes | Not Specified | Not Specified | ajrconline.org |
| Benzothiazole-Thiadiazole Hybrids | Yes | Not Specified | Yes | grafiati.com |
| General Benzothiazole Derivatives | Yes | Not Specified | Yes | grafiati.com |
| Benzoxazole and Benzothiazole Derivatives | Yes | Not Specified | Not Specified | scilit.com |
Structure-Activity Relationships in Antimicrobial Efficacy
The antimicrobial efficacy of this compound derivatives is intricately linked to their molecular structure. The benzothiazole nucleus is a critical pharmacophore, and modifications to its core and the 2-amino group can significantly modulate biological activity. A key aspect of this scaffold is the substitution at various positions, with the 2-, 5-, and 6-positions being particularly significant for influencing antimicrobial potency. nih.govnih.govdntb.gov.ua
Derivatives are often synthesized by reacting this compound with other molecules, such as aldehydes, to form Schiff bases, or by introducing other heterocyclic moieties. nih.gov The nature of these appended groups is a primary determinant of the resulting compound's antimicrobial spectrum and strength. For instance, the introduction of a chloro group at the 5th position of the benzothiazole ring has been shown to increase antibacterial activity in some series. nih.gov Similarly, substituting the 2-amino group with moieties like pyrazolone (B3327878) can lead to compounds with high antimicrobial activity. mdpi.com
The following table summarizes key structure-activity relationships for antimicrobial benzothiazole derivatives, which are principles applicable to the 5-ethoxy-substituted scaffold.
| Structural Modification | Influence on Antimicrobial Activity | Rationale / Example | Citation |
| Substitution at C5/C6 on Benzothiazole Ring | Modulates potency and spectrum. | The 5-ethoxy group influences lipophilicity. A chloro group at C5 or a nitro group at C6 has been shown to enhance activity in related series. | nih.govnih.govnih.gov |
| Derivatization of the 2-Amino Group | Generally enhances activity. | Formation of Schiff bases or amides introduces new pharmacophoric features and allows for tuning of electronic and steric properties. | nih.govacs.org |
| Appended Heterocyclic Rings | Can significantly increase potency. | Linking with pyrazolone or thiazolidin-4-one moieties has yielded compounds with potent and broad-spectrum activity. | nih.govmdpi.com |
| Substituents on Aryl Moieties | Electronic effects are critical. | Electron-withdrawing groups (e.g., -NO₂, -Cl) on phenyl rings attached to the scaffold often increase antimicrobial efficacy. | nih.gov |
Coordination Chemistry and Metal Complexation of this compound Ligands
Synthesis and Characterization of Transition Metal Complexes (e.g., Ni(II), Cu(II), Co(II), Mn(II), Zn(II) complexes)
Ligands derived from this compound, particularly Schiff bases formed by its condensation with aldehydes, are effective chelating agents for transition metals. nih.govacs.org The synthesis of their metal complexes typically involves reacting the Schiff base ligand with a metal salt (commonly chlorides or sulfates) in a 2:1 ligand-to-metal molar ratio in a solvent like ethanol (B145695) or methanol. nih.govnih.gov The mixture is often refluxed to ensure the completion of the reaction, after which the resulting solid complex can be isolated by filtration. researchgate.net
The characterization of these complexes to determine their structure and properties is achieved through a combination of analytical and spectroscopic techniques:
Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand in the complex. nih.gov
Molar Conductance: Measurements in solvents like DMF are used to determine if the complexes are electrolytic or non-electrolytic, indicating whether anions are part of the coordination sphere. nih.govacs.org
Infrared (IR) Spectroscopy: This is crucial for identifying the ligand's coordination sites. A characteristic shift of the azomethine (C=N) stretching vibration to a lower frequency in the complex compared to the free ligand indicates the coordination of the azomethine nitrogen to the metal ion. The appearance of new bands in the far-IR region is attributed to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, further confirming chelation. mdpi.commdpi.com
Electronic (UV-Vis) Spectroscopy: The d-d electronic transitions observed in the visible region provide information about the coordination geometry of the metal center. nih.govacs.org For instance, the spectral data can help distinguish between octahedral, tetrahedral, or square planar environments. mdpi.com
Magnetic Susceptibility: Room temperature magnetic moment measurements help in determining the geometry of paramagnetic complexes, such as those of Co(II), Ni(II), and Cu(II), by indicating the number of unpaired electrons. mdpi.comnih.gov For example, Ni(II) complexes with magnetic moments in the range of 2.8–3.5 B.M. are typically octahedral. mdpi.com
¹H-NMR Spectroscopy: For diamagnetic complexes like those of Zn(II), NMR spectroscopy can confirm the structure and show shifts in proton signals (e.g., the azomethine proton) upon complexation, verifying the involvement of specific groups in coordination. mdpi.com
The following table summarizes typical data for these complexes.
| Metal Ion | Typical Geometry | Magnetic Moment (B.M.) | Key Spectroscopic Data | Citation |
| Ni(II) | Octahedral | ~2.8–3.5 | d-d transitions in the visible spectrum; shift in C=N stretch in IR. | nih.govmdpi.com |
| Cu(II) | Distorted Octahedral | ~1.7–2.2 | Broad d-d transition in the visible spectrum; shift in C=N stretch in IR. | nih.govacs.org |
| Co(II) | Octahedral | ~4.3–5.2 | Characteristic d-d transitions; shift in C=N stretch in IR. | nih.govacs.org |
| Zn(II) | Octahedral | Diamagnetic | Only ligand-to-metal charge transfer bands; downfield shift of azomethine proton in ¹H-NMR. | nih.govacs.org |
| Mn(II) | Octahedral | ~5.9 | Weak d-d transitions due to their spin-forbidden nature. | mdpi.com |
Ligand Binding Modes and Geometries in Metal Chelates
In complexes with Schiff base derivatives of this compound, the ligand commonly acts as a bidentate chelating agent. nih.govmdpi.com Coordination typically occurs through the nitrogen atom of the azomethine group (-CH=N-) and the nitrogen atom of the benzothiazole ring. mdpi.com In cases where the Schiff base is derived from a hydroxy-substituted aldehyde (e.g., salicylaldehyde), coordination happens via the azomethine nitrogen and the deprotonated phenolic oxygen, forming a stable six-membered chelate ring. nih.govacs.org
Based on spectroscopic and magnetic data, the resulting metal chelates with a 1:2 metal-to-ligand stoichiometry generally adopt an octahedral geometry. nih.govacs.org In these structures, two bidentate ligand molecules occupy the equatorial and axial positions around the central metal ion. Additional coordinating groups, such as water molecules or anions (e.g., chloride), may also be present in the coordination sphere to complete the octahedral geometry, especially in cases of a 1:1 metal-to-ligand ratio. mdpi.com The geometry for Cu(II) complexes is often described as distorted octahedral due to the Jahn-Teller effect. researchgate.net
Catalytic or Material Science Applications of Metal Complexes (If academic literature supports)
While much of the research on this compound metal complexes focuses on their biological potential, the broader class of benzothiazole metal complexes has been recognized for applications in catalysis and material science. These complexes can serve as catalysts for a variety of significant synthetic transformations, including cross-coupling reactions and oxidations. nih.gov The ability of the coordinated metal ion to cycle through different oxidation states is fundamental to this catalytic activity.
In material science, these compounds are of interest for creating functional materials. The combination of a conjugated organic ligand system with a metal center can lead to novel materials with useful electronic, optical, or magnetic properties. researchgate.net For instance, thiazole-derived Schiff base complexes have been investigated for their electrochemical properties, suggesting potential applications in sensors or other electronic devices. dntb.gov.uaorientjchem.org However, specific catalytic or material science applications extensively detailing complexes of this compound itself are not yet widely reported in the literature.
Role as a Chemical Scaffold in Exploratory Chemical Biology and Material Science
Design Principles for Novel Chemical Probes
The this compound framework is a "privileged scaffold," a molecular structure that is capable of binding to multiple biological targets and serves as an excellent starting point for designing novel chemical probes. nih.gov Its utility stems from its rigid bicyclic structure and the highly versatile 2-amino group, which allows for straightforward chemical modification. nih.gov
The design of new probes is based on several key principles:
Modular Synthesis: The scaffold can be systematically modified at distinct points. The primary site for introducing diversity is the 2-amino group, which can be easily derivatized to attach reporter groups (like fluorophores), linkers, or moieties designed to interact with specific biological targets. nih.gov
Bioisosteric Replacement and Functionalization: The core structure itself can be modified. For example, the ethoxy group at the C5 position influences the molecule's physicochemical properties, and altering or replacing it can fine-tune the probe's characteristics for specific applications, such as enhancing cell permeability or modulating target binding. orientjchem.org
Leveraging Inherent Properties: The benzothiazole ring system is itself fluorescent. This property can be harnessed and modulated through chemical modifications to create probes for bioimaging or sensing applications. For instance, probes based on the benzothiazole scaffold have been designed for the fluorescent detection of species like hydrogen peroxide. nih.gov
Metal Chelation: The ability of derivatives to act as ligands for metal ions allows for the design of probes whose properties (e.g., fluorescence or reactivity) change upon metal binding, enabling their use as sensors for specific metal ions.
These principles allow for the rational design of a wide array of specialized molecules for research in chemical biology and for the development of new functional materials.
| Design Principle | Strategy | Potential Application | Citation |
| Introduction of Reporter Groups | Attaching fluorescent dyes or other signaling units to the 2-amino position. | Fluorescent probes for cellular imaging and biosensing. | nih.gov |
| Target-Specific Moieties | Incorporating functional groups known to bind to a specific enzyme or receptor. | Targeted inhibitors or activity-based probes for studying enzyme function. | researchgate.net |
| Modulation of Physicochemical Properties | Altering substituents on the benzene (B151609) ring (e.g., the 5-ethoxy group) to control solubility and membrane permeability. | Optimization of probes for use in biological systems. | orientjchem.org |
| Creation of Metal-Responsive Probes | Designing ligands that exhibit a change in optical or electrochemical properties upon metal coordination. | Sensors for detecting specific metal ions in biological or environmental samples. | mdpi.com |
Development of Fluorescent Benzothiazoles for Molecular Probing
The inherent photophysical properties of the benzothiazole core have been exploited to create novel fluorescent probes for detecting various analytes. The introduction of an ethoxy group at the 5-position can modulate the electron density of the aromatic system, influencing the spectroscopic characteristics of the resulting fluorescent dyes.
Research in this area has led to the synthesis of sophisticated benzothiazole-based dyes with extended conjugated systems. For instance, a series of novel dichromophoric cationic azo dyes derived from 2-aminobenzothiazoles have been developed. lifescienceglobal.com One such derivative, incorporating the 5-ethoxy substituent, is Mono(5-ethoxy-3-methyl-2-((E)-(4-((E)-(4-((E)-((4-((E)-(3--methyl-5-ethoxybenzo[d]thiazol-3-ium-2-yl)diazenyl)phenyl)imino)methyl)benzylidene)amino)phenyl)diazenyl)benzo[d]thiazol-3-ium mono(methyl sulfate). lifescienceglobal.com The synthesis of these complex molecules involves the quaternization of the amine groups of the precursor benzothiazoles. lifescienceglobal.com
The resulting dyes exhibit unique fluorescence emission spectra, with broad emission ranges. The solvatochromic behavior of these dyes has also been investigated, revealing that changes in solvent polarity can induce shifts in their maximum absorption wavelengths. lifescienceglobal.com This property is particularly valuable for their application as probes to determine solvent polarity. lifescienceglobal.com
While not all developed benzothiazole fluorescent probes explicitly start from this compound, the principles behind their design are relevant. For example, a "turn-on" fluorescent probe, 2-(2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)benzo[d]thiazole (probe BT-BO), was designed to detect hydrogen peroxide. nih.gov Another probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), was developed for the selective sensing of cysteine, exhibiting a remarkable 4725-fold fluorescence enhancement in its presence. researchgate.net These examples showcase the versatility of the benzothiazole core in probe development, a field where 5-ethoxy derivatives can offer tailored photophysical properties.
Table 1: Spectroscopic and Performance Data of Selected Benzothiazole-Based Fluorescent Probes
| Probe Name/Derivative | Target Analyte | Emission Peak (nm) | Key Findings | Reference |
| Probe BT-BO | Hydrogen Peroxide (H₂O₂) | 604 | "Turn-on" fluorescence, high sensitivity and selectivity. | nih.gov |
| BT-AC | Cysteine (Cys) | - | 4725-fold fluorescence enhancement, large Stokes shift (135 nm). | researchgate.net |
| Cationic Azo Dyes (general) | Solvent Polarity | 409–494 | Exhibit solvatochromism, useful as polarity probes. | lifescienceglobal.com |
Contribution to Heterocyclic Library Synthesis for Screening
The 2-amino group of this compound serves as a versatile handle for chemical modifications, making it an ideal building block for the synthesis of diverse heterocyclic libraries. These libraries are crucial for screening programs aimed at identifying compounds with specific biological or material properties.
One notable application is in the synthesis of 2-aminobenzamide (B116534) derivatives. In a study, twelve new compounds featuring a 2-aminobenzamide moiety linked to a benzothiazole core were synthesized. researchgate.net Among these was a derivative of this compound, specifically N-(6-Ethoxybenzo[d]thiazol-2-yl)glutaramide. researchgate.net The synthesis of these compounds allows for the exploration of structure-activity relationships, which is fundamental in the discovery of novel functional molecules. researchgate.net
The general synthetic utility of 2-aminobenzothiazoles is well-established. They can be acylated and subsequently reacted with various reagents to generate a wide array of heterocyclic systems. nih.gov For instance, acylation with chloroacetyl chloride followed by reaction with thiols, or with other amino-heterocycles, has been used to produce benzothiazole derivatives with potential antitumor activities. nih.gov While this specific example did not use the 5-ethoxy derivative, the synthetic routes are directly applicable.
Furthermore, the development of quantitative pharmacophore models has guided the synthesis of targeted libraries. In one such study, a thiazole-2-amine derivative was identified as a potential hit from a virtual screen of 400,000 molecules. nih.gov This led to the synthesis of a focused library of analogues for screening as fibroblast growth factor receptor 1 (FGFR1) inhibitors. nih.gov This approach, combining computational screening with synthetic chemistry, is a powerful strategy for discovering new functional compounds from libraries based on scaffolds like this compound.
The synthesis of diverse libraries is not limited to single modifications. Multi-step synthetic sequences starting from substituted 2-aminobenzothiazoles have been employed to create complex molecules containing multiple pharmacophoric groups, such as acylhydrazone and disulfoxide moieties, which have shown antibacterial activity. nih.gov
Table 2: Examples of Heterocyclic Libraries Derived from or Related to 2-Aminobenzothiazoles
| Library/Derivative Type | Synthetic Approach | Potential Application/Screening Target | Key Features | Reference |
| N-(6-Ethoxybenzo[d]thiazol-2-yl)glutaramide and related compounds | Synthesis of 2-aminobenzamide derivatives | Cytotoxicity screening | Exploration of structure-activity relationships. | researchgate.net |
| Thiazole-2-amine derivatives | Virtual screening followed by synthesis | FGFR1 inhibition | Targeted library based on a pharmacophore model. | nih.gov |
| Functionalized bis-thiazolo derivatives | Acylation of 2-aminobenzothiazole with α-halogenoketones | Not specified | High-yield synthesis of complex heterocyclic systems. | nih.gov |
| Benzothiazole-containing sulfanilamide (B372717) derivatives | Acylation and reaction with other bioactive moieties | Antitumor activity | Combination of multiple pharmacophores. | nih.gov |
| Aryl thiazole (B1198619) molecules | Reaction of hydrazine (B178648) carbothioamides with various electrophiles | VEGFR-2 inhibition | Generation of derivatives for cytotoxic and mechanistic studies. | mdpi.com |
Structure Activity and Structure Property Relationship Analysis of 5 Ethoxybenzo D Thiazol 2 Amine Derivatives
Impact of Substituent Effects on Chemical Reactivity and Molecular Interactions
The chemical reactivity and nature of molecular interactions of 5-Ethoxybenzo[d]thiazol-2-amine derivatives are significantly influenced by the types of substituents attached to the benzothiazole (B30560) core. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, play a pivotal role in modulating the electron density distribution across the molecule. This, in turn, affects the molecule's ability to engage in various chemical reactions and intermolecular interactions.
For instance, the introduction of electron-withdrawing groups, such as a nitro group (-NO2), can substantially alter the electronic landscape of the molecule. Studies on related benzothiazole derivatives have shown that the presence of a nitro group leads to a lowering of the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This reduction in the HOMO-LUMO energy gap can enhance the charge transport properties of the molecule. mdpi.com
Conversely, the presence of electron-donating groups, like the ethoxy group (-OCH2CH3) already present in the parent compound, increases the electron density on the benzothiazole ring system. This can make the molecule more susceptible to electrophilic attack and can also influence the strength of non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions are crucial for the formation of stable molecular assemblies and for the binding of the molecule to biological targets or material surfaces.
Correlation of Molecular Descriptors with Functional Outcomes
The functional outcomes of this compound derivatives, such as their efficiency as corrosion inhibitors or their binding affinity to biological targets, can be correlated with various molecular descriptors. These descriptors are quantitative values derived from the molecular structure that help in predicting the physicochemical properties and biological activity of the compounds.
Key molecular descriptors include:
HOMO and LUMO energies: These are related to the electron-donating and electron-accepting capabilities of a molecule, respectively. A higher HOMO energy indicates a greater tendency to donate electrons, which is often correlated with increased inhibition efficiency in corrosion studies.
HOMO-LUMO energy gap (ΔE): A smaller energy gap suggests higher reactivity and can be indicative of greater interaction with metal surfaces in the context of corrosion inhibition.
Global hardness (η) and softness (σ): These parameters are related to the stability and reactivity of the molecule. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Research on related benzothiazole derivatives has demonstrated strong correlations between these quantum chemical parameters and their performance as corrosion inhibitors. For instance, a study on the corrosion inhibition of mild steel in acidic medium by benzothiazole derivatives found that the inhibition efficiency was directly related to the HOMO energy and inversely related to the HOMO-LUMO energy gap.
In the context of biological activity, molecular docking studies are often employed to predict the binding affinity of a ligand to a receptor. For example, in a study of benzo[d]thiazol-2-amine derivatives as potential anticancer agents targeting the HER2 enzyme, docking scores were used to evaluate the binding affinity. nih.gov Derivatives with higher binding affinities were predicted to be more potent inhibitors of the enzyme. nih.gov
The following table summarizes the correlation between molecular descriptors and functional outcomes for benzothiazole derivatives based on various studies:
| Molecular Descriptor | Functional Outcome | Correlation |
| High HOMO Energy | Corrosion Inhibition Efficiency | Positive |
| Low HOMO-LUMO Gap (ΔE) | Corrosion Inhibition Efficiency | Positive |
| High Dipole Moment (μ) | Binding Affinity | Can be positive or negative depending on the target |
| High Binding Energy (from docking) | Biological Activity (e.g., enzyme inhibition) | Positive |
Conformational Flexibility and Its Influence on Molecular Interactions
The conformational flexibility of this compound derivatives plays a crucial role in their ability to interact with other molecules, particularly with biological receptors or active sites of enzymes. The benzothiazole core itself is a relatively rigid structure, but the substituents attached to it can introduce varying degrees of flexibility.
The planarity of the benzothiazole ring system is also a key factor. In some derivatives, the angle between the benzothiazole plane and an attached phenyl ring can vary depending on the substituents on the amino group. nih.gov This dihedral angle can affect the extent of π-π stacking interactions, which are important for stabilizing the bound conformation of the molecule within a receptor. nih.gov
For instance, in the development of ligands for sigma receptors, the length of a linker chain connecting the benzothiazole core to an azepane ring was systematically varied. nih.gov This modification directly impacted the conformational flexibility of the molecules and was found to significantly affect their binding affinity and selectivity for different receptor subtypes. nih.gov
The ability of a molecule to adopt a low-energy conformation that is complementary to the binding site is a critical determinant of its biological activity. Computational methods, such as molecular dynamics simulations, can be used to explore the conformational landscape of these derivatives and to understand how their flexibility influences their interactions with biological targets.
Future Directions and Emerging Research Avenues for 5 Ethoxybenzo D Thiazol 2 Amine Research
Novel Synthetic Methodologies and Sustainable Chemistry Approaches
The development of efficient and environmentally benign synthetic routes for 5-Ethoxybenzo[d]thiazol-2-amine is a primary focus for future research. Traditional synthetic methods often rely on harsh conditions and hazardous reagents, prompting a shift towards more sustainable practices. Key areas of exploration include the design of one-pot reactions, which streamline the synthetic process by minimizing intermediate isolation steps, thereby reducing solvent waste and energy consumption.
The application of green chemistry principles is also paramount. This involves the use of alternative energy sources like microwave irradiation to accelerate reaction times and improve yields. Furthermore, the replacement of conventional volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids is a critical area of investigation. The development of novel catalytic systems, particularly those utilizing earth-abundant and non-toxic metals, presents another promising avenue for creating more sustainable synthetic pathways to this compound.
| Synthetic Strategy | Potential Benefits |
| One-Pot Synthesis | Reduced reaction time, lower cost, and less waste generation. |
| Microwave-Assisted Synthesis | Faster reaction rates and often higher product yields. |
| Green Solvents | Minimized environmental impact and improved safety. |
| Novel Catalysis | Increased efficiency and selectivity, with reduced reliance on precious metals. |
Advanced Computational Approaches for Deeper Mechanistic Understanding
Computational chemistry offers powerful tools to elucidate the intricate mechanisms underlying the synthesis and biological activity of this compound. Techniques such as Density Functional Theory (DFT) can provide detailed insights into the electronic structure and reactivity of the molecule, aiding in the optimization of synthetic conditions and the prediction of reaction outcomes.
Molecular docking and molecular dynamics (MD) simulations are invaluable for understanding the interactions of this compound with biological targets at an atomic level. These computational models can predict binding affinities and modes, guiding the rational design of more potent and selective derivatives. By simulating the dynamic behavior of the molecule within a biological environment, researchers can gain a deeper understanding of its mechanism of action, which is crucial for its development as a therapeutic agent.
Exploration of Unconventional Applications in Materials Science or Analytical Chemistry
Beyond its potential in medicinal chemistry, the unique photophysical properties of the benzothiazole (B30560) core open up possibilities for the application of this compound in materials science and analytical chemistry. The inherent fluorescence of the benzothiazole scaffold can be tuned by modifying its substituents, making it a candidate for the development of novel organic light-emitting diodes (OLEDs) and fluorescent probes.
In analytical chemistry, this compound could be developed as a chemosensor for the detection of specific metal ions or biomolecules. The amine group on the benzothiazole ring can act as a recognition site, and binding events could be transduced into a measurable optical signal. Such sensors could find applications in environmental monitoring and clinical diagnostics.
Integration with High-Throughput Screening for New Probe Discovery
High-throughput screening (HTS) provides a platform for the rapid evaluation of large compound libraries against a multitude of biological targets. The integration of this compound and its analogs into HTS campaigns can significantly accelerate the discovery of new chemical probes for biological research. These probes are instrumental in validating novel drug targets and elucidating complex biological pathways.
The generation of a structurally diverse library of this compound derivatives, coupled with HTS, can efficiently identify "hit" compounds with desired biological activities. Subsequent structure-activity relationship (SAR) studies can then be employed to optimize these hits into potent and selective lead compounds for further development.
Collaborative and Interdisciplinary Research Opportunities
The multifaceted nature of this compound research necessitates a collaborative and interdisciplinary approach. The synergy between synthetic chemists, computational modelers, biologists, and materials scientists is essential to fully exploit the potential of this compound.
Collaborations can foster the exchange of ideas and expertise, leading to innovative solutions to complex scientific problems. For instance, joint efforts between synthetic and computational chemists can lead to the more efficient design and synthesis of novel derivatives. Similarly, partnerships between medicinal chemists and biologists are crucial for the comprehensive biological evaluation of these compounds. By fostering a collaborative research environment, the scientific community can accelerate the translation of fundamental research on this compound into tangible applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Ethoxybenzo[d]thiazol-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves functionalization of the benzo[d]thiazole core. For example, 5-ethoxy substitution can be achieved via nucleophilic aromatic substitution or coupling reactions. describes sulfonylation of this compound (compound 7) using NHNH·HO under reflux, yielding derivatives in 57–77% . highlights a green electrosynthesis method for benzo[d]thiazol-2-amine derivatives using sodium bromide, achieving 68–77% yields via C–H thiolation . Optimizing solvent (e.g., ethanol vs. water) and stoichiometry (e.g., NHNH·HO equivalents) is critical to suppress side reactions and improve purity.
Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential. For example, confirms benzo[d]thiazol-2-amine derivatives via H NMR (e.g., δ 7.21–7.63 ppm for aromatic protons) and HRMS (e.g., m/z 227.0637 [M+H] for N-phenyl derivatives) . Infrared (IR) spectroscopy can validate functional groups like NH (stretching at ~1620 cm) . X-ray crystallography (e.g., COD Entry 7119063) provides structural confirmation for crystalline derivatives .
Q. What preliminary biological screening assays are used to evaluate this compound derivatives?
- Methodological Answer : Antitumor activity is assessed via in vitro cytotoxicity assays (e.g., MTT or SRB against cancer cell lines) . reports derivatives with IC values <10 µM against tumor cells, validated via dose-response curves . Antimicrobial potential is tested using disk diffusion or microdilution assays (e.g., MIC values against Staphylococcus aureus or Candida albicans) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer : Density-functional theory (DFT) calculations predict electronic properties and reactive sites. For example, and demonstrate that hybrid functionals (e.g., B3LYP) accurately model thermochemical properties and electron density distributions, aiding in identifying nucleophilic/electrophilic regions . Quantum chemical parameters (e.g., HOMO-LUMO gaps) correlate with corrosion inhibition efficiency, as shown for 6-ethoxybenzo[d]thiazol-2-amine derivatives in acidic media .
Q. How can researchers resolve contradictions in reported biological activities of thiazole derivatives?
- Methodological Answer : Discrepancies (e.g., varying IC values across studies) may arise from assay conditions (e.g., cell line specificity, incubation time). Systematic validation via orthogonal assays (e.g., apoptosis markers for antitumor activity) is recommended. highlights comparative studies of sulfonamide vs. non-sulfonamide derivatives to isolate structure-activity relationships (SAR) . Meta-analyses of crystallographic data (e.g., COD entries) can clarify conformational influences on bioactivity .
Q. What strategies optimize regioselectivity in synthesizing this compound analogues?
- Methodological Answer : Regioselectivity challenges arise during electrophilic substitution on the benzo[d]thiazole ring. notes that substituents like bromine on the aromatic ring minimally affect reaction pathways, enabling diversification . Friedel-Crafts acylation () or microwave-assisted synthesis can enhance regiocontrol . Solvent-free conditions (e.g., Eaton’s reagent) improve yields by reducing side reactions .
Q. How do electronic effects of the ethoxy group influence the pharmacological profile of this compound?
- Methodological Answer : The ethoxy group’s electron-donating nature increases electron density on the thiazole ring, enhancing interactions with biological targets (e.g., DNA intercalation or enzyme inhibition). shows that ethoxy-substituted derivatives exhibit higher corrosion inhibition efficiency due to increased adsorption on metal surfaces . Comparative studies with methoxy or halogen substituents ( ) can isolate electronic vs. steric effects .
Key Recommendations for Researchers
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
